![molecular formula C11H9BrN2O B1607049 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one CAS No. 61938-65-6](/img/new.no-structure.jpg)
7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one: is a heterocyclic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and a fused pyrroloquinazolinone structure. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(3-butenyl)quinazolin-4(3H)-ones as starting materials. These compounds undergo proton- and halogen-induced cyclizations in the presence of acids such as hydrochloric acid, trifluoroacetic acid, sulfuric acid, polyphosphoric acid, or trifluoromethanesulfonic acid, and halogenating agents like iodine, bromine, N-iodosuccinimide, or N-bromosuccinimide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or other strong bases can be used to facilitate nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Cyclization Reactions: Acidic or basic conditions can be employed to promote cyclization reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinone derivatives, while oxidation reactions can produce quinazolinone derivatives with different oxidation states.
Applications De Recherche Scientifique
Chemistry: 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Quinazolinone derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, quinazolinone derivatives are known to inhibit certain enzymes and receptors, which can result in anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
2,3-Dihydropyrrolo[2,1-B]quinazolin-9(1H)-one: Lacks the bromine atom at the 7th position.
7-Chloro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one: Contains a chlorine atom instead of a bromine atom at the 7th position.
1-Methyl-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one: Contains a methyl group at the 1st position instead of a bromine atom at the 7th position.
Uniqueness: The presence of the bromine atom at the 7th position in 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one imparts unique chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZLOVUMOQAAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)Br)C(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357441 |
Source


|
| Record name | Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-65-6 |
Source


|
| Record name | Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
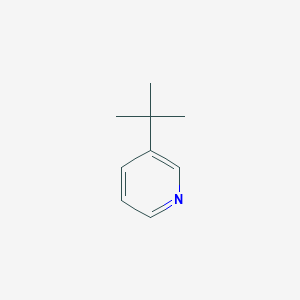


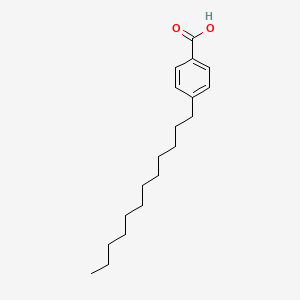

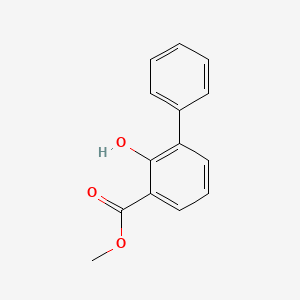
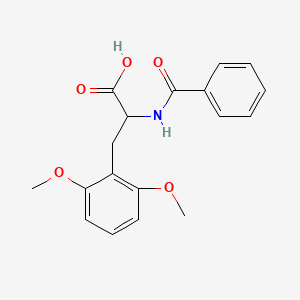
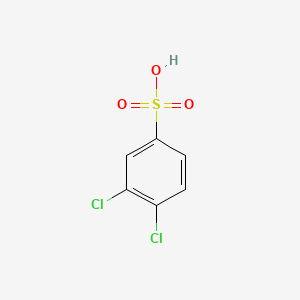
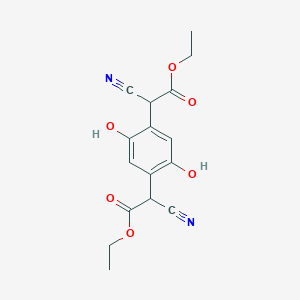

![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)

![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)
